Product packaging for Micrandilactone B(Cat. No.:)

Micrandilactone B

Cat. No.: B1232335
M. Wt: 516.6 g/mol
InChI Key: NOPJKUNZSJEAIR-QGBLICNISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Micrandilactone B is a highly oxygenated nortriterpenoid isolated from the plant Schisandra micrantha . It belongs to a class of compounds characterized by a unique norcycloartane skeleton, making it a subject of significant interest in natural product chemistry and phytopharmacological research . While specific bioactivity data for this compound is less reported in the literature, its structural analog, Micrandilactone C, has demonstrated promising biological activities. These include potent anti-HIV-1 activity with minimal cytotoxicity, suggesting the micrandilactone family as a promising lead for new therapeutic developments . Furthermore, recent research on nortriterpenoids from Schisandra species, including Micrandilactone C, points to potential neuroprotective properties, such as alleviating behavioral dysfunction and immune responses in model systems, indicating a broader research application for this compound class . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use. RUO products are not subject to the same regulatory evaluations as clinical diagnostics or therapeutics and are to be used exclusively by qualified researchers in controlled laboratory settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O8 B1232335 Micrandilactone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(1R,3S,7S,10R,13S,14S,16R,18S,19S)-1-hydroxy-18-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,19-trimethyl-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-5-one

InChI

InChI=1S/C29H40O8/c1-14-10-17(34-24(14)32)23(31)15(2)16-11-21-29(36-21)19-7-6-18-25(3,4)35-20-12-22(30)37-28(18,20)13-27(19,33)9-8-26(16,29)5/h10,15-21,23,31,33H,6-9,11-13H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,23-,26+,27-,28+,29-/m1/s1

InChI Key

NOPJKUNZSJEAIR-QGBLICNISA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)[C@@H]([C@H](C)[C@@H]2C[C@@H]3[C@]4([C@]2(CC[C@@]5([C@@H]4CC[C@H]6[C@@]7(C5)[C@H](CC(=O)O7)OC6(C)C)O)C)O3)O

Canonical SMILES

CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O

Synonyms

micrandilactone B

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. For Micrandilactone B, a combination of 2D NMR, HRESIMS, and X-ray crystallography has been instrumental in defining its unique chemical framework.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. creative-biostructure.comresearchgate.net For complex molecules like this compound, 2D NMR experiments are essential for establishing the carbon skeleton and the relative stereochemistry of its chiral centers.

The comprehensive analysis of these 2D NMR datasets allows for the unambiguous assignment of the planar structure of this compound, laying the groundwork for the determination of its absolute configuration.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the calculation of its molecular formula.

For this compound, HRESIMS analysis yielded a sodium adduct ion [M+Na]⁺ at m/z 539.2634. rsc.org This experimental value was compared to the calculated mass for the molecular formula C₂₉H₄₀O₈Na, which is 539.2620, confirming the elemental composition of this compound. rsc.org This information is fundamental, as it provides the exact number of carbon, hydrogen, and oxygen atoms in the molecule, a prerequisite for any further structural elucidation. The determination of the molecular formula also reveals the degree of unsaturation, which indicates the combined number of rings and double bonds within the structure.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides definitive proof of the molecular structure, including the absolute configuration if a suitable crystal is obtained.

For this compound, single-crystal X-ray diffraction analysis provided unambiguous confirmation of its structure. rsc.orgacs.org The compound was crystallized from methanol (B129727) to yield colorless prisms. rsc.org The crystallographic data revealed that this compound belongs to the monoclinic space group P2₁2₁2₁ with specific unit cell dimensions. rsc.org This analysis not only confirmed the connectivity established by NMR but also definitively determined the relative and absolute stereochemistry of all chiral centers within the molecule.

Crystallographic Data for this compound
Molecular FormulaC₂₉H₄₀O₈ rsc.org
Molecular Weight516.63 rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁2₁2₁ rsc.org
a (Å)6.501(1) rsc.org
b (Å)12.672(1) rsc.org
c (Å)32.201(1) rsc.org
V (ų)2652.7(2) rsc.org
Z4 rsc.org
Dcalc (g cm⁻³)1.294 rsc.org

Chiroptical Methods for Absolute Configuration Determination

While X-ray crystallography provides definitive stereochemical information, it is not always possible to obtain suitable crystals. In such cases, and for independent confirmation, chiroptical methods are employed. mdpi.com These techniques probe the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pubmdpi.com

The experimental ECD spectrum of this compound can be compared with those of structurally related compounds with known stereochemistry. However, a more rigorous approach involves the comparison with theoretically calculated spectra. For instance, the negative Cotton effect observed around 220 nm in the ECD spectrum of a similar compound, micrandilactone H, was indicative of the (23S) absolute configuration of its 3-methylfuran-2(5H)-one moiety. researchgate.net

Computational Quantum Chemical CD Calculations for Validation

To confidently assign the absolute configuration based on ECD data, quantum chemical calculations are employed. researchgate.netrsdjournal.org Using methods like Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectrum for a proposed structure can be calculated. nih.gov

This process involves first performing a conformational search to identify the most stable conformations of the molecule. Then, the ECD spectrum for each significant conformer is calculated and a Boltzmann-weighted average spectrum is generated. This calculated spectrum is then compared to the experimental ECD spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration. This integrated approach of combining experimental ECD measurements with quantum chemical calculations has become a powerful tool in the stereochemical elucidation of complex natural products. researchgate.netmdpi.com

Integration of Analytical Techniques for Complex Molecular Architecture Delineation

The intricate molecular architecture of this compound, a member of the schiartane-type nortriterpenoids, necessitates a sophisticated and integrated approach for its complete structural elucidation. The process is not reliant on a single method but rather on the convergence of data from multiple advanced analytical techniques to unambiguously define its constitution and stereochemistry.

The foundational step in delineating the structure of compounds like this compound involves a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org Techniques such as ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), provide the initial carbon and proton framework. researchgate.net Subsequently, 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the connectivity of the molecule, establishing the complex ring systems and the placement of functional groups. acs.orgdoi.org For instance, the gross structure of similar highly oxygenated nortriterpenoids is often deduced by the comprehensive analysis of these 1D and 2D NMR spectra. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula with high accuracy, which in turn provides the index of hydrogen deficiency, offering initial clues about the degree of unsaturation and the number of rings in the molecule. researchgate.netdoi.org

While NMR and mass spectrometry are powerful tools for establishing the planar structure, determining the three-dimensional arrangement of atoms, or stereochemistry, requires further specialized techniques. For this compound, single-crystal X-ray diffraction analysis was the definitive method used to establish its relative stereochemistry. rsc.org This technique provides a precise map of atomic positions within a crystal, offering unambiguous proof of the relative configuration of the numerous stereocenters inherent in such complex molecules. doi.orgmdpi.com

The final piece of the structural puzzle, the absolute configuration, is often the most challenging to ascertain. For this compound, its absolute stereochemistry was successfully determined using a modified Mosher's method. nih.gov This chemical derivatization method allows for the determination of the absolute configuration of chiral secondary alcohols by analyzing the ¹H NMR shifts of the resulting esters. This multi-faceted approach, integrating data from NMR, mass spectrometry, and X-ray crystallography, is indispensable for the accurate and complete delineation of complex molecular architectures like that of this compound. nih.gov

Challenges and Innovations in the Structural Analysis of Highly Oxygenated Nortriterpenoids

The structural analysis of highly oxygenated nortriterpenoids, the class to which this compound belongs, presents formidable challenges to natural product chemists. acs.org These molecules are characterized by their complex, polycyclic scaffolds, high degree of oxidation, and a dense array of stereogenic centers, which makes both their structural elucidation and stereochemical assignment a highly demanding task. acs.orgresearchgate.netresearchgate.net The sheer structural diversity, arising from oxidative cleavage, ring rearrangements, and loss of carbons from a common cycloartane (B1207475) skeleton, results in numerous, often unprecedented, carbon frameworks. acs.org

A primary challenge lies in the unambiguous assignment of stereochemistry. researchgate.netresearchgate.net While single-crystal X-ray diffraction is the gold standard, obtaining suitable crystals for these often non-crystalline or poorly crystalline natural products can be a significant bottleneck. nih.govnih.gov When X-ray analysis is not feasible, chemists must rely on a combination of other spectroscopic and computational methods, where interpretations can sometimes be ambiguous. The large number of stereocenters means a vast number of possible diastereomers, complicating the analysis of Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data, which are used to infer spatial proximities between protons. acs.org

To address these significant challenges, several innovative and integrated strategies have been developed. A powerful modern approach involves the combination of experimental Electronic Circular Dichroism (ECD) spectroscopy with quantum chemical calculations. mdpi.comresearchgate.net By comparing the experimentally measured ECD spectrum with spectra computed for different possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov This method has become a cornerstone for assigning the absolute configuration of complex nortriterpenoids, especially when single crystals are unavailable. mdpi.comnih.gov

Further innovation comes from the integrated use of multiple techniques in a comprehensive protocol. This includes NMR J-based configurational analysis, which utilizes the magnitude of scalar couplings to determine dihedral angles and thus relative configurations. nih.govnih.gov Another novel technique is the use of HSQC overlay experiments. By overlaying the HSQC spectra of two related isomers, chemists can rapidly identify structural similarities and differences, aiding in the assignment of relative stereochemistry, particularly for flexible side chains. nih.govresearchgate.net This integrated approach, combining advanced NMR techniques (NOESY, J-based analysis, HSQC overlay), chiroptical methods (ECD), and computational chemistry, provides a robust toolkit for overcoming the inherent difficulties in the structural analysis of highly oxygenated nortriterpenoids, enabling the definitive assignment of their complex structures. nih.govresearchgate.netnih.gov

Chemical Synthesis and Methodological Advancements for Micrandilactone B and Analogs

Challenges in Total Synthesis of Schisandra Nortriterpenoids

The total synthesis of complex natural products like Micrandilactone B is fraught with challenges that test the limits of modern synthetic chemistry. acs.org These difficulties stem from the inherent structural features common across the Schisandra nortriterpenoid family.

Molecular Complexity and Polycyclic Architectures

Schisandra nortriterpenoids are characterized by their intricate and densely functionalized polycyclic skeletons. acs.org These molecules often feature multiple fused ring systems, including unique and unprecedented frameworks. acs.org For instance, schilancitrilactone A possesses a 5/5/7/5/5/5-fused hexacyclic ring system, while others contain 5/5/7/8 or 7/8/5 fused carbocycles. acs.orgliverpool.ac.uk this compound itself is part of the schisanartane class, which is proposed to derive biosynthetically from cycloartane (B1207475) precursors, involving significant skeletal rearrangements. This molecular complexity, arising from a high carbon-to-hydrogen ratio and convoluted topologies, demands highly sophisticated and often lengthy synthetic sequences. acs.org The sheer number of bonds that must be formed in a specific three-dimensional arrangement makes convergent and efficient strategies difficult to design and execute.

Stereochemical Control and Creation of Multiple Chiral Centers

A defining feature of Schisandra nortriterpenoids is the dense arrangement of multiple stereogenic centers within their compact frameworks. acs.org The total synthesis of these molecules requires precise control over the relative and absolute stereochemistry of each chiral center. The conformational flexibility of medium-sized rings, such as the seven- and eight-membered rings common in these structures, further complicates stereoselective transformations. researchgate.net For example, the synthesis of analogs often requires the installation of key stereocenters early in the route, using methods like the Sharpless asymmetric epoxidation, to dictate the stereochemical outcome of subsequent reactions. nih.govresearchgate.net Achieving the correct stereoisomer is paramount, as even minor changes in stereochemistry can dramatically alter biological activity.

Accessing Highly Oxygenated States and Unusual Ring Systems

These nortriterpenoids are typically highly oxygenated, featuring a variety of oxygen-containing functional groups such as lactones, ethers, hydroxyls, and ketones, often in close proximity. acs.orgdntb.gov.ua Micrandilactone A, for instance, has the molecular formula C₃₀H₄₀O₆, indicating a high degree of oxidation. researchgate.net The introduction and manipulation of these functional groups on a complex scaffold without triggering unintended side reactions is a major synthetic hurdle. nih.gov Furthermore, the presence of unusual and strained ring systems, such as the eight-membered D-ring in Micrandilactone A and B, poses a significant challenge. researchgate.net The construction of these non-standard rings often requires the development of bespoke cyclization strategies, as common synthetic methods may prove ineffective. acs.org

Strategies for Formal and Partial Syntheses

Despite the challenges, synthetic chemists have developed a range of innovative strategies to tackle the construction of this compound's analogs and other Schisandra nortriterpenoids. These approaches often focus on the modular construction of key structural motifs and the application of powerful intramolecular reactions.

Construction of Key Ring Systems (e.g., ABC, C/D, 7-8 fused ring systems)

The synthesis of these complex molecules often relies on a convergent approach, where key fragments of the carbon skeleton are synthesized independently before being coupled together.

ABC Ring System: A stereocontrolled synthesis of the C-5-epi ABC ring system of Micrandilactone A has been successfully developed. nih.gov This strategy utilized a Ring-Closing Metathesis (RCM) to form a functionalized cycloheptene (B1346976) derivative, which served as a precursor to the tricyclic ether core after a series of transformations including a highly stereocontrolled intramolecular etherification. nih.gov Another enantioselective synthesis of the predominant AB ring system, common to many Schisandra nortriterpenoids, has also been reported, featuring a key biomimetic AB ring bicyclization. acs.orgedandersonchem.org

C/D Ring System: Synthetic studies toward analogs like Micrandilactone C have explored methods for building the functionalized C/D ring units. researchgate.net These strategies often involve the use of starting materials derived from the chiral pool, such as D-mannitol, to establish the correct stereochemistry early in the synthesis. nih.gov

7-8 Fused Ring Systems: The construction of the central 7-8 bicyclic ring system is a particularly challenging aspect of synthesizing many schinortriterpenoids. researchgate.net One successful strategy involved using a acs.orgacs.org-rearrangement as the key step to form this central core. acs.org For lancifonins A–D, which feature a 5/5/7/8 fused ring system, a strategy involving McMurry coupling has been employed to construct the eight-membered ring. acs.org

Table 1: Methodologies for Key Ring System Construction in Schisandra Nortriterpenoid Synthesis

Target Ring SystemKey Reaction(s)Target Compound/AnalogReference
ABC Ring SystemRing-Closing Metathesis (RCM), Intramolecular EtherificationC-5-epi-Micrandilactone A nih.gov
AB Ring SystemBiomimetic Acetalization/BicyclizationCommon AB Ring System acs.orgedandersonchem.org
7-8 Fused Ring System acs.orgacs.org-Sigmatropic Rearrangement(±)-Schindilactone A acs.org
5/5/7/8 Fused Ring SystemMcMurry CouplingLancifonins A-D Core acs.org

Intramolecular Reactions (e.g., Radical Cyclization, Pauson-Khand Reaction, Diels-Alder)

Intramolecular reactions are powerful tools in complex molecule synthesis as they facilitate the rapid construction of cyclic systems, often with high levels of stereocontrol.

Intramolecular Radical Cyclization: This method has been effectively used to construct seven-membered rings in the total synthesis of schilancitrilactones B and C. researchgate.net This approach allows for the formation of challenging medium-sized rings from linear precursors.

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction, a [2+2+1] cycloaddition, has proven to be a robust and versatile method for constructing the five-membered rings frequently found in Schisandra nortriterpenoids. rsc.org It has been a key step in the total syntheses of several members of this family, enabling the stereoselective construction of cyclopentenone moieties and sterically congested F rings. acs.orgacs.orgresearchgate.net For example, a thiourea (B124793)/Co-catalyzed Pauson-Khand reaction was instrumental in the synthesis of propindilactone G. acs.orgnih.govpkusz.edu.cn

Diels-Alder Reaction: The Diels-Alder reaction is a classic and powerful method for constructing six-membered rings with excellent stereochemical control. An asymmetric Diels-Alder reaction was a key step in the concise total synthesis of (+)-propindilactone G, setting up the core ring structure early in the synthetic sequence. acs.orgnih.govpkusz.edu.cnx-mol.com This reaction has also been employed in first-generation strategies for the synthesis of the ABC moiety of schindilactone A. acs.org

Table 2: Key Intramolecular Reactions in the Synthesis of Schisandra Nortriterpenoids

Intramolecular ReactionApplication/Ring FormedExample CompoundReference
Radical CyclizationSeven-membered ring formationSchilancitrilactones B and C researchgate.net
Pauson-Khand ReactionFive-membered ring (cyclopentenone) formationPropindilactone G, Lancifodilactone G acs.orgresearchgate.netrsc.org
Diels-Alder ReactionSix-membered ring formationPropindilactone G, Schindilactone A acs.orgnih.govpkusz.edu.cn

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and strategic tool in the synthesis of various fragments of this compound and its analogs. wiley-vch.deacs.org This reaction has been instrumental in the construction of key cyclic systems within these complex molecules.

Notably, an enyne ring-closing metathesis was a crucial step in the successful synthesis of the functionalized ABC ring system of Micrandilactone A, a closely related compound. acs.orgnih.govresearchgate.net This approach, combined with an intermolecular Diels-Alder reaction, enabled the construction of this tricyclic fragment in a 14-step sequence. acs.orgnih.gov Researchers have also developed a stereocontrolled approach to the C-5-epi ABC ring systems of Micrandilactone A and lancifodilactone G, where RCM of a dienol was a key transformation. researchgate.netacs.org This strategy involved the creation of an enantiopure functionalized cycloheptene derivative through RCM. researchgate.netacs.org

However, the application of RCM is not without its challenges. In an attempt to construct the central ring system of Micrandilactone A, tandem RCM reactions of a dienyne using both first- and second-generation Grubbs catalysts were unsuccessful. acs.org This difficulty was attributed to the steric hindrance associated with forming a double bond at a ring junction adjacent to a quaternary center. acs.org

Despite these challenges, RCM remains a valuable method in the synthetic chemist's arsenal (B13267) for tackling the complex structures of schinortriterpenoids. researchgate.net

Sigmatropic Rearrangements for Bridged Ring Formation

A key breakthrough in the synthesis of the core structure of Micrandilactone A involved the strategic use of a nih.govnih.gov-sigmatropic rearrangement, specifically a Claisen rearrangement, to construct the unprecedented 7-8 fused bicyclic ring system. acs.orgnih.govacs.org This reaction provided a novel solution to the challenge of forming the sterically congested and conformationally complex eight-membered ring. acs.org

The pivotal transformation involved a Bu₃Al-promoted Claisen rearrangement of an exocyclic vinyl ether. acs.orgnih.gov This stereoselective reaction proceeded through a chair-like transition state to exclusively yield the desired Z-double bond within the newly formed eight-membered ring, demonstrating a high degree of chirality transfer. acs.orgnih.gov This successful application of a sigmatropic rearrangement paved the way for the total synthesis of the central core of Micrandilactone A. acs.org

Development of Enabling Synthetic Methodologies

The synthetic challenges posed by this compound and other schinortriterpenoids have necessitated the development of novel and efficient synthetic methods. nih.govacs.org These advancements have been crucial in overcoming the hurdles associated with constructing their complex polycyclic frameworks and stereocenters. nih.gov

Catalytic Reactions (e.g., Thiourea/Pd-catalyzed alkocycarbonylative annulation, Thiourea/Co-catalyzed Pauson-Khand reaction)

A significant contribution to the synthesis of these natural products has been the development of thiourea-based catalytic systems. nih.govresearchgate.netpku.edu.cn These include a thiourea/Pd-catalyzed alkoxycarbonylative annulation and a thiourea/Co-catalyzed Pauson-Khand reaction. nih.govresearchgate.net

The Yang group developed a highly efficient synthesis of the FGH ring of Micrandilactone A utilizing these novel catalytic methods. pkusz.edu.cnxmu.edu.cnpku.edu.cn The thiourea/Co-catalyzed Pauson-Khand reaction proved effective for the construction of cyclopentenone structures within the target molecule. pkusz.edu.cnmdpi.com Furthermore, a thiourea/Pd-catalyzed carbonylative annulation was successfully employed to form other key ring systems. pkusz.edu.cnacs.orgcam.ac.uk The use of tetramethyl thiourea as a ligand was found to be particularly effective in the cobalt-catalyzed Pauson-Khand reaction. pkusz.edu.cn These catalytic reactions have been instrumental in advancing the total syntheses of various schinortriterpenoids. nih.govacs.org

Catalyst SystemReaction TypeApplication in Micrandilactone Synthesis
Thiourea/PdAlkoxycarbonylative annulationFormation of key ring systems nih.govresearchgate.net
Thiourea/CoPauson-Khand reactionConstruction of the FGH ring of Micrandilactone A pkusz.edu.cnxmu.edu.cnpku.edu.cn

Stereoselective Reaction Development

The high density of stereocenters in this compound and its analogs demands a strong focus on stereoselective reaction development. acs.org A notable example is the stereocontrolled synthesis of the C-5-epi ABC ring systems of Micrandilactone A and lancifodilactone G. acs.orgglobalauthorid.com This synthesis utilized a bromonium ion-initiated intramolecular etherification that proceeded with high stereocontrol to form a key tricyclic ether intermediate. acs.org

Another critical stereoselective transformation was the Bu₃Al-promoted Claisen rearrangement used to form the 7-8 fused ring system of Micrandilactone A. acs.orgnih.gov This reaction demonstrated excellent chirality transfer, establishing the correct stereochemistry in the newly formed eight-membered ring. acs.org

Semisynthetic Approaches from Natural Precursors (Conceptual)

While total synthesis provides a powerful route to complex molecules like this compound, semisynthetic approaches starting from more readily available natural precursors are also conceptually important. The biosynthesis of schinortriterpenoids is thought to originate from a C₃₀ triterpenoid (B12794562) precursor like schizandronic acid. dokumen.pub It has been proposed that various nortriterpenoids, including those with the schiartane skeleton of this compound, could be derived from a common intermediate through enzymatic transformations. researchgate.net For instance, it is hypothesized that this compound itself could be a precursor to other related compounds through enzymatic epoxide ring opening and subsequent rearrangements. researchgate.net Although not yet reduced to practice for this compound, such biosynthetic insights offer potential future pathways for accessing these complex structures through semisynthesis from related natural products. researchgate.netunibo.it

Computational Chemistry in Guiding Synthetic Design

Computational chemistry has played a vital role in understanding and predicting the outcomes of key reactions in the synthesis of this compound's congeners, thereby guiding the synthetic design. acs.orgalliedacademies.org

In the development of the nih.govnih.gov-sigmatropic rearrangement to form the 7-8 fused ring system of Micrandilactone A, computational studies were instrumental. acs.orgnih.govacs.org Density functional theory (DFT) calculations were used to model the Claisen rearrangement, indicating that the reaction proceeds via a chair-like transition state. acs.org This computational modeling correctly predicted the exclusive formation of the Z-double bond in the eight-membered ring with a high level of chirality transfer, which was subsequently verified experimentally. acs.org Such computational insights are invaluable for designing and optimizing complex synthetic routes, particularly for challenging transformations involving intricate stereochemistry and strained ring systems. acs.orgscribd.com

Modulation of Cellular Signaling Pathways

The biological activities of this compound and its related nortriterpenoids, particularly Micrandilactone C, have been a subject of scientific investigation, revealing their potential to modulate critical cellular signaling pathways involved in inflammation and cell fate.

Micrandilactone C has demonstrated notable neuroprotective effects through its interaction with the Signal Transducer and activator of Transcription 3 (STAT3) pathway. nih.govnih.govresearchgate.net In experimental models of Huntington's disease, Micrandilactone C was found to inhibit the activation of STAT3 in microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net This inhibition of STAT3 is critical, as the pathway is pivotal for microglial activation and the subsequent production of inflammatory cytokines. nih.gov Studies have shown that by suppressing STAT3 activation, Micrandilactone C can mitigate microglial migration and activation. nih.govresearchgate.net The inhibition of this pathway is directly linked to a reduction in neuroinflammation and the protection of neurons from degeneration. nih.govnih.govmdpi.com For instance, a STAT3 inhibitor was shown to decrease lipopolysaccharide (LPS)-induced microglial activation in the hippocampus. mdpi.com The effects of Micrandilactone C on STAT3 signaling in microglia lead to a decrease in neuronal death and apoptosis, highlighting its potential in ameliorating neurodegenerative conditions. nih.govmdpi.com

The mechanism of action for these compounds involves direct or indirect interactions with key cellular enzymes that regulate inflammatory processes. The primary enzymatic pathway influenced by Micrandilactone C is the STAT3 signaling cascade, where it inhibits the phosphorylation and activation of the STAT3 transcription factor. nih.govnih.gov Beyond STAT3, the compound's effects on inflammatory mediators suggest interactions with enzymes responsible for their synthesis. It has been shown to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes. nih.gov Furthermore, research into neuroinflammation has linked STAT3 regulation to the β-APP cleaving enzyme-1 (BACE1), a key enzyme in amyloid-β production, suggesting a broader enzymatic regulatory network. mdpi.comresearchgate.netmdpi.com

A significant aspect of the biological activity of Micrandilactone C is its ability to regulate the expression of pro-inflammatory mediators. nih.gov In studies using both animal and cell culture models, Micrandilactone C effectively decreased the mRNA or protein expression levels of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov It also downregulated the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The overproduction of these mediators is a hallmark of many inflammatory diseases. nih.govdntb.gov.ua The inhibition of these molecules by Micrandilactone C is a direct consequence of its suppressive action on the STAT3 pathway, which is a crucial transcription factor for these cytokines. nih.gov This reduction in inflammatory mediators contributes significantly to the compound's neuroprotective and anti-inflammatory profile. nih.gov

Table 1: Effect of Micrandilactone C on Pro-inflammatory Mediators

Mediator Type Effect of Micrandilactone C Associated Pathway
COX-2 Enzyme Inhibition of protein expression nih.gov Inflammation nih.gov
iNOS Enzyme Inhibition of protein expression nih.gov Inflammation nih.gov
IL-1β Cytokine Inhibition of protein expression nih.gov STAT3 Signaling nih.gov
IL-6 Cytokine Inhibition of protein expression nih.gov STAT3 Signaling nih.gov

| TNF-α | Cytokine | Inhibition of protein expression nih.gov | STAT3 Signaling nih.gov |

Micrandilactone C exhibits anti-apoptotic activity, contributing to its neuroprotective effects. nih.gov In models of striatal degeneration, it was shown to block neuronal death by reducing the levels of cleaved caspase-9 and caspase-3 proteins. nih.gov Caspases are a family of proteases that are the main executioners of apoptosis. researchgate.net By inhibiting these initiator and executioner caspases, Micrandilactone C interferes with the intrinsic caspase-dependent apoptotic pathway. nih.gov This anti-apoptotic action is further supported by the observed enhancement of Bcl-2 protein levels, an important regulator that inhibits apoptosis. nih.gov In contrast, a related nortriterpenoid, kudsuphilactone B, has been found to induce caspase-dependent apoptosis in human cancer cells, indicating that subtle structural differences within this class of compounds can lead to opposing effects on apoptosis. nih.gov

While direct studies on this compound's role are limited, the activity of the related Micrandilactone C and other nortriterpenoids suggests an influence on major inflammatory signaling pathways including Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB). mdpi.commdpi.comjournal-dtt.org These pathways are master regulators of cellular responses to stimuli like inflammation. mdpi.comdntb.gov.ua The NF-κB pathway, in particular, is a critical transcription factor for genes involved in inflammation and immunity, including COX-2, iNOS, and various interleukins. nih.gov The PI3K/Akt pathway is known to regulate NF-κB activity. researchgate.net Given that Micrandilactone C inhibits the production of these same inflammatory mediators, it is plausible that its mechanism involves the upstream modulation of the MAPK, PI3K/Akt, and/or NF-κB pathways. nih.gov Research on other compounds from the Schisandra genus has shown that they can indeed modulate these signaling cascades to exert their anti-inflammatory effects. nih.govmdpi.com This suggests that the inhibition of STAT3 by Micrandilactone C may be part of a broader regulatory effect on interconnected inflammatory signaling networks.

Influence on Apoptotic Processes (e.g., Caspase-dependent apoptosis)

Anti-infective Activity (e.g., Anti-HIV-1 replication by Micrandilactone C)

Beyond their anti-inflammatory and neuroprotective roles, micrandilactones have been evaluated for their anti-infective properties. Specifically, Micrandilactone C, a nortriterpenoid isolated from Schisandra micrantha, has demonstrated significant activity against Human Immunodeficiency Virus (HIV)-1 replication. nih.govmdpi.com In contrast, this compound showed only weak anti-HIV-1 activity. journal-dtt.org The potent effect of Micrandilactone C, combined with its minimal cytotoxicity, makes it a promising lead compound for the development of new anti-HIV drugs. nih.govmdpi.comjournal-dtt.org

Table 2: Anti-HIV-1 Activity of Micrandilactones

Compound Source Anti-HIV-1 Activity (EC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI) Reference
This compound S. micrantha Weak >425.5 µg/mL Not specified journal-dtt.org

| Micrandilactone C | S. micrantha | 7.71 µg/mL | >200 µg/mL | >25.94 | nih.govresearchgate.netmdpi.comjournal-dtt.org |

Effects on Neurobiological Systems (e.g., Neuroprotection in Huntington's Disease models by Micrandilactone C)

While research specifically detailing the neurobiological effects of this compound is limited, extensive investigation into the closely related compound, Micrandilactone C, offers significant insights into the potential neuroprotective activities of this class of nortriterpenoids. researchgate.netunibo.itresearchgate.net Studies have demonstrated the neuroprotective value of Micrandilactone C in models of Huntington's disease (HD), a neurodegenerative disorder affecting the brain's motor control system. researchgate.netunibo.itresearchgate.net The ameliorative effects of Micrandilactone C have been observed in both animal and cell culture models of HD induced by 3-nitropropionic acid (3-NPA). unibo.itresearchgate.net

Research indicates that Micrandilactone C plays a crucial role in mitigating neuronal degeneration in the striatum, a key brain region affected by Huntington's disease. unibo.itresearchgate.net In animal models treated with the neurotoxin 3-NPA to induce HD-like symptoms, pretreatment with Micrandilactone C led to a significant reduction in neuronal death and apoptosis. unibo.itresearchgate.net This was evidenced by a decrease in the formation of striatal lesions. unibo.it Histopathological analysis confirmed that Micrandilactone C prevents neurodegeneration in the striatum following 3-NPA intoxication. researchgate.netunibo.it These findings highlight the compound's potential to protect neurons from the degenerative processes characteristic of Huntington's disease. researchgate.netrsc.org

A key aspect of the neuroprotective mechanism of Micrandilactone C involves its influence on microglia, the resident immune cells of the central nervous system. unibo.it In neurodegenerative diseases like HD, microglia migrate to sites of damage and become activated, a process that can exacerbate neuroinflammation and contribute to neuronal death.

Studies show that Micrandilactone C effectively inhibits the migration and activation of microglia in the striatum of 3-NPA-treated mice. researchgate.netunibo.it This inhibitory action is linked to the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. unibo.itresearchgate.netarabjchem.org By inhibiting microglial STAT3 pathways, Micrandilactone C reduces the inflammatory response, which in turn leads to a reduction in striatal cell death and an alleviation of behavioral dysfunction associated with the disease model. researchgate.netunibo.it Flow cytometry analysis has confirmed that Micrandilactone C reduces the migration of resident microglia without significantly affecting the infiltration of peripheral macrophages. researchgate.net

Attenuation of Neuronal Degeneration

Pre-clinical Evaluation in In Vitro and In Vivo Models (Excluding Clinical Human Trial Data)

The preclinical assessment of Micrandilactone C, a related compound to this compound, has been conducted using established in vitro and in vivo models to investigate its therapeutic potential, particularly for neurodegenerative conditions like Huntington's disease. unibo.itresearchgate.net

In vitro studies have utilized various cell lines to elucidate the mechanisms of action of Micrandilactone C. unibo.itnih.gov Key models include:

BV2 Microglial Cells: These immortalized murine microglial cells are used to study neuroinflammation. Research has shown that Micrandilactone C can reduce the expression of inflammatory factors and phosphorylated STAT3 (p-STAT3) in BV2 cells stimulated with lipopolysaccharide (LPS) or 3-NPA. unibo.itnih.gov

STHdhQ111/Q111 Cells: This striatal cell line, derived from a knock-in mouse model of Huntington's disease, expresses the mutant huntingtin (mHTT) protein. unibo.itnih.gov In these cells, conditioned medium from BV2 cells pretreated with Micrandilactone C was found to block the reduction in the expression of NeuN (a marker for mature neurons) and inhibit the enhancement of mHTT expression. unibo.itresearchgate.net

These cell culture systems have been instrumental in demonstrating that Micrandilactone C can directly inhibit inflammatory pathways in microglia and protect neuronal cells from toxicity. unibo.it

Cell ModelTreatment/StimulusKey Findings for Micrandilactone CReference
BV2 Microglial Cells3-NPA or LPSInhibited activation and reduced expression of inflammatory mediators (COX-2, iNOS, IL-1β, IL-6, TNF-α) and p-STAT3. unibo.itnih.gov
STHdhQ111/Q111 Striatal CellsConditioned medium from MC-treated BV2 cellsBlocked the reduction in NeuN expression and prevented the enhancement of mutant huntingtin (mHTT) expression. unibo.itresearchgate.net

The primary in vivo model used to evaluate Micrandilactone C's neuroprotective effects is the 3-nitropropionic acid (3-NPA)-induced mouse model of Huntington's disease. unibo.itresearchgate.net 3-NPA is a mitochondrial toxin that induces striatal degeneration and motor deficits that mimic the pathology and symptoms of HD in humans. unibo.itnih.gov

In this model, systemic administration of 3-NPA to mice leads to significant neurological impairment, weight loss, and mortality. nih.gov Pretreatment with Micrandilactone C was shown to:

Mitigate neurological scores and improve survival rates. unibo.itnih.gov

Ameliorate motor disabilities. unibo.it

Inhibit neurodegeneration and apoptosis in the striatum. unibo.itresearchgate.net

Reduce microglial activation and the expression of inflammatory mediators in the striatum. researchgate.netunibo.it

These findings from the 3-NPA animal model provide strong preclinical evidence for the potential of Micrandilactone C as a therapeutic agent for HD by targeting neuroinflammatory and degenerative pathways. researchgate.netrsc.org

Animal ModelInduction AgentObserved Effects of Micrandilactone CReference
Mouse Model of Huntington's Disease3-nitropropionic acid (3-NPA)- Mitigated neurological scores and lethality.
  • Reduced striatal lesion area.
  • Decreased neuronal death/apoptosis.
  • Inhibited microglial migration and activation.
  • Reduced expression of inflammatory mediators.
  • researchgate.netunibo.itresearchgate.netresearchgate.net

    Cell Culture Model Systems

    Target Identification and Engagement Studies

    The elucidation of a bioactive compound's mechanism of action is fundamentally linked to identifying its molecular targets and confirming engagement with these targets within a cellular environment. For complex natural products like this compound and its analogues, this process is critical for understanding their therapeutic potential and for guiding further drug development. Target engagement studies provide crucial evidence that a compound binds to its intended target in living systems, which is a prerequisite for therapeutic efficacy. pelagobio.comfrontiersin.org Modern biophysical methods, such as the Cellular Thermal Shift Assay (CETSA®) and NanoBioluminescence Resonance Energy Transfer (NanoBRET®) assays, are powerful tools used to quantitatively measure a compound's affinity, residence time, and occupancy of its target protein in live cells. frontiersin.orgpromega.comresearchgate.net

    While direct target engagement studies specifically for this compound are not extensively detailed in the current body of literature, research on closely related nortriterpenoids, particularly Micrandilactone C, has provided significant insights into the potential pathways modulated by this class of compounds. These investigations offer a strong foundation for hypothesizing the molecular targets of this compound.

    A key study investigating the neuroprotective effects of Micrandilactone C in cellular and animal models of Huntington's disease identified the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a primary target. nih.govmdpi.com The STAT3 pathway is crucial in regulating inflammatory responses in microglia, and its over-activation is implicated in neurodegenerative processes. nih.gov The research demonstrated that Micrandilactone C could significantly inhibit the phosphorylation of STAT3 (p-STAT3), a critical step in its activation. nih.govmdpi.com

    In an in vivo model using 3-nitropropionic acid (3-NPA) to induce striatal toxicity, administration of Micrandilactone C led to a substantial reduction in the levels of p-STAT3 in the striatum. nih.gov Similarly, in vitro experiments using 3-NPA-stimulated microglial cells (BV-2) confirmed that Micrandilactone C treatment suppressed the inflammatory response by inhibiting the STAT3 pathway. nih.gov These findings strongly suggest that the anti-inflammatory and neuroprotective activities of Micrandilactone C are mediated, at least in part, through its engagement and modulation of the STAT3 signaling cascade. Given the close structural similarity between this compound and Micrandilactone C, it is plausible that they share this mechanism of action.

    The development of synthetic analogues and molecular probes derived from the schinortriterpenoid scaffold is considered an essential next step. nih.gov Such tools would enable more definitive target identification and validation studies, for instance, through affinity chromatography or activity-based protein profiling, to precisely map the cellular interactome of this compound and confirm its on-target and potential off-target effects.

    While compounds like this compound and C have also been noted for their anti-HIV activity, with Micrandilactone C showing an EC50 value of 7.71 µg/mL against HIV-1 replication, the specific molecular target of this antiviral action has not been fully elucidated. mdpi.comresearchgate.netnih.gov Further mechanistic studies are required to determine whether this activity is related to the modulation of host-cell factors, such as the STAT3 pathway, or through direct interaction with viral proteins.

    Table of Research Findings on Target Modulation by a Related Compound

    The following table summarizes the key findings from mechanistic studies on Micrandilactone C, a close structural analogue of this compound.

    CompoundModel SystemTarget PathwayKey FindingReference
    Micrandilactone C3-NPA-induced mouse model (in vivo)STAT3 SignalingSignificantly inhibited p-STAT3 protein expression in the striatum by 49.3%. nih.gov
    Micrandilactone C3-NPA-induced BV-2 microglial cells (in vitro)STAT3 SignalingInhibited the activation of STAT3. nih.gov
    Micrandilactone CConditioned media from stimulated BV2 cellsSTAT3 Signaling / NeuroprotectionBlocked the reduction in NeuN (neuronal marker) expression in STHdhQ111/Q111 cells. nih.gov

    Table of Compounds Mentioned

    Structure Activity Relationship Sar Studies of Micrandilactone B and Its Analogs

    Correlation of Molecular Features with Biological Effects

    The biological activity of Schisandra nortriterpenoids is intrinsically linked to their specific molecular features, particularly the pattern and nature of oxygenation. researchgate.netcapes.gov.brnih.gov Micrandilactone B itself has been reported to be a weak inhibitor of HIV-1-induced syncytium formation, with an EC50 value greater than 50 µg/mL. researchgate.net In stark contrast, its close analog, Micrandilactone C, which was isolated from the same plant, Schisandra micrantha, exhibits potent anti-HIV-1 activity with an EC50 value of 7.71 µg/mL. capes.gov.brnih.govresearchgate.netrsc.org

    The only structural difference between this compound and Micrandilactone C is the functionality at the C14-C15 position. This compound possesses a double bond between C14 and C15, whereas Micrandilactone C features an epoxide at this same position. researchgate.netrsc.org This single modification dramatically enhances the anti-HIV-1 properties, suggesting that the epoxide at C14-C15 is a critical feature for this biological effect. researchgate.net The presence of the epoxide significantly increases the compound's potency against HIV-1 replication while maintaining minimal cytotoxicity. capes.gov.brnih.gov

    This observation is further contextualized by examining other related nortriterpenoids. For instance, Rubriflordilactone A, which has an aromatic D-ring and other structural differences, shows weak anti-HIV-1 activity. acs.org However, Rubriflordilactone B, another related compound, exhibited significant HIV-1-inhibition. acs.org Similarly, other nortriterpenoids from Schisandra species, such as Schigrandilactone C and Schilancitrilactone C, have also demonstrated anti-HIV-1 activity, highlighting that the unique and highly oxygenated polycyclic skeletons are a common feature among active compounds in this class. acs.orgacs.org

    CompoundKey Structural FeatureAnti-HIV-1 Activity (EC50)Source(s)
    This compoundC14-C15 Double Bond>50 µg/mL (weak) researchgate.net
    Micrandilactone CC14-C15 Epoxide7.71 µg/mL capes.gov.brnih.govresearchgate.netrsc.org
    Rubriflordilactone AAromatic D-ringWeak acs.org
    Rubriflordilactone BAromatic D-ring, different substitution9.75 µg/mL acs.org
    Schilancitrilactone CC27 Skeleton, 5/7/5/5/5-fused pentacyclic system27.54 µg/mL acs.org
    Schigrandilactone CUnique oxygenation patternInhibitory activity noted acs.org

    Impact of Stereochemistry on Biological Activity

    The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity in complex molecules like nortriterpenoids. researchgate.net The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target. While direct studies comparing the biological activities of different stereoisomers of this compound have not been reported, the importance of stereochemistry is well-established for this class of compounds. researchgate.net The absolute configuration of this compound has been determined, which provides the foundational knowledge necessary for such future investigations. researchgate.net

    The synthesis of complex natural products often yields various stereoisomers, and their individual biological evaluation is crucial for understanding SAR. Generally, only one enantiomer or diastereomer of a chiral compound is responsible for the desired biological effect. mdpi-res.com Research into other complex nortriterpenoids underscores this principle. For example, significant synthetic effort has been directed toward elucidating the precise stereostructure of active compounds, as different isomers can have vastly different or even no activity. This highlights that the defined three-dimensional structure is essential for potent bioactivity.

    Design and Synthesis of Derivatives for SAR Elucidation

    The chemical complexity of this compound and its analogs, which feature highly fused and functionalized ring systems, presents a significant challenge to synthetic chemists. researchgate.netnih.gov However, the total synthesis of these molecules is a key goal, not only for confirming their structures but also for producing derivatives for comprehensive SAR studies. researchgate.netnih.gov Synthetic strategies often focus on constructing the core ring systems, such as the ABC ring system common to Micrandilactone A and other related nortriterpenoids. researchgate.net

    These synthetic routes are designed to be flexible, allowing for the late-stage introduction of various functional groups at different positions on the molecular scaffold. This approach enables the systematic modification of the parent structure to probe the influence of different substituents on biological activity. For example, developing methods to construct the central ring systems allows for the creation of analogs with altered oxidation patterns, different substituents on the rings, or modified stereochemistry. These derivatives are indispensable for identifying which parts of the molecule are essential for activity and which can be modified to improve properties. The development of synthetic pathways to the core skeletons of Schisandra nortriterpenoids is an active area of research aimed at facilitating these crucial SAR investigations. nih.gov

    Identification of Key Pharmacophores and Structural Motifs for Targeted Modulation

    A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The identification of these pharmacophores is a primary goal of SAR studies. Based on the comparative data between this compound and its analogs, key structural elements can be proposed. unibo.itnih.govplos.org

    The most striking finding is the dramatic increase in anti-HIV-1 activity when the C14-C15 double bond of this compound is replaced by an epoxide in Micrandilactone C. researchgate.netrsc.org This strongly suggests that the C14-C15 epoxide is a key pharmacophoric feature for the anti-HIV-1 activity within this specific molecular framework. It likely participates in a critical interaction, such as hydrogen bonding or covalent binding, with the biological target.

    Translational Potential and Therapeutic Concept Exploration Pre Clinical Focus

    Assessment of Micrandilactone B as a Pre-clinical Lead Compound

    This compound is a highly oxygenated nortriterpenoid isolated from Schisandra micrantha. nih.gov It belongs to a class of compounds known as schinortriterpenoids, which are recognized for their unique and complex chemical structures. nih.gov These compounds, including this compound and its analogues like Micrandilactone C, have been identified as promising leads for therapeutic development due to their notable biological activities. nih.govresearchgate.net

    The initial interest in this class of compounds was sparked by the discovery of Micrandilactone A, which possesses a novel norcycloartane-derived skeleton with an unusual eight-membered ring. researchgate.net Shortly after, this compound and C were isolated from the same plant. researchgate.net While its analogue, Micrandilactone C, has demonstrated potent anti-HIV-1 activity with an EC50 value of 7.71 microg/mL and minimal cytotoxicity, making it a significant lead for anti-HIV drug development, this compound itself has shown weaker activity in some assays. nih.govunibo.it

    Despite having a similar complex structure, the therapeutic potential of this compound is still under investigation. The unique structural features of the micrandilactones suggest they could serve as a foundation for developing new therapeutic agents. nih.gov The scarcity of these compounds from their natural source, however, presents a challenge for extensive biomedical research and development. nih.gov This highlights the importance of total synthesis to produce sufficient quantities for further pre-clinical evaluation. nih.gov The plants from which these compounds are derived, those of the Schisandra genus, have a long history of use in traditional medicine for treating inflammatory conditions. researchgate.net

    Development of Analogues with Enhanced Biological Potency or Selectivity

    The development of analogues of naturally occurring compounds like this compound is a critical strategy in drug discovery to enhance therapeutic properties. nih.govliveonbiolabs.com The goal of such medicinal chemistry efforts is to modify the lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic profile. liveonbiolabs.comijpsjournal.com

    The total synthesis of schinortriterpenoids, including the core structures related to this compound, is an active area of research. nih.gov These synthetic efforts are not only aimed at providing a sustainable supply of the natural product but also at creating novel analogues with potentially improved biological functions. nih.gov By developing efficient synthetic routes, researchers can introduce specific chemical modifications to the this compound scaffold. nih.govresearchgate.net This allows for the exploration of structure-activity relationships (SAR), which are crucial for understanding how different parts of the molecule contribute to its biological effects.

    For instance, research on related nortriterpenoids has shown that even small structural changes can significantly impact biological activity. rsc.org The development of synthetic strategies, such as those employing the Pauson-Khand reaction, has been instrumental in constructing the complex ring systems of these molecules, opening pathways to new derivatives. nih.govresearchgate.net The ability to synthesize analogues makes it possible to fine-tune the compound's properties, potentially leading to candidates with enhanced potency against specific biological targets or improved selectivity, thereby reducing potential off-target effects. ijpsjournal.comescholarship.org

    Conceptual Framework for Disease-Modifying Strategies (e.g., Neurodegenerative Disorders, Inflammatory Conditions)

    The unique biological activities of compounds from the Schisandra family, including analogues of this compound, suggest their potential as disease-modifying therapies, particularly for neurodegenerative disorders and inflammatory conditions. frontiersin.orgrsc.org Disease-modifying therapies aim to alter the underlying progression of a disease rather than just alleviating symptoms. frontiersin.org

    Neurodegenerative Disorders: Neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's are often characterized by progressive neuronal loss, protein misfolding, and neuroinflammation. frontiersin.orgmdpi.comcas.org Small molecules that can cross the blood-brain barrier and modulate these pathological processes are of significant interest. frontiersin.org Research on Micrandilactone C, a close analogue of this compound, has shown neuroprotective effects in models of Huntington's disease by inhibiting microglial STAT3 signaling, which is involved in the inflammatory response in the brain. nih.gov This suggests that the micrandilactone scaffold could be a valuable starting point for developing therapies that target neuroinflammation, a key component of many neurodegenerative conditions. nih.govexplorationpub.com The development of small-molecule neurotrophin mimics is another promising strategy for these disorders. researchgate.net

    Inflammatory Conditions: The traditional use of Schisandra plants for treating inflammatory ailments provides a strong rationale for exploring their constituent compounds, like this compound, for modern anti-inflammatory drug discovery. researchgate.netresearchgate.net Chronic inflammation is a hallmark of many diseases, and targeting the molecular pathways that drive it is a key therapeutic strategy. rsc.orgnih.gov Compounds from Schisandra have been shown to possess anti-inflammatory properties. researchgate.netarabjchem.org For example, some related compounds inhibit the production of nitric oxide (NO), a mediator involved in inflammatory processes. unibo.it The development of therapies that can selectively modulate inflammatory pathways, such as those involving JAK-STAT or NF-κB, is an active area of research. rsc.orgnih.govnih.gov The structural framework of this compound could be optimized to create potent and selective inhibitors of key inflammatory mediators.

    Pre-clinical Development Considerations: From Compound Discovery to Efficacy Studies (Excluding Dosage/Administration, Safety Profiles)

    The journey of a compound like this compound from initial discovery to a potential clinical candidate involves a rigorous pre-clinical development process. ijpsjournal.comnuvisan.com This phase bridges the gap between laboratory research and human clinical trials. liveonbiolabs.com

    Lead Identification and Optimization: The first step after discovery is to identify and optimize a lead compound. liveonbiolabs.comscendea.com For this compound, this involves confirming its structure and initial biological activity. nih.gov Lead optimization is a crucial subsequent step where medicinal chemists systematically modify the molecule to improve its desired properties, such as efficacy and selectivity, while minimizing undesirable characteristics. liveonbiolabs.comijpsjournal.com This iterative process of synthesis and testing is essential for developing a viable pre-clinical candidate. ijpsjournal.comnuvisan.com

    Efficacy Studies: Once an optimized lead compound is selected, its therapeutic potential must be evaluated in relevant disease models. liveonbiolabs.com These efficacy studies are designed to demonstrate that the compound can produce the intended therapeutic effect under controlled laboratory conditions. liveonbiolabs.com For a compound like this compound, this would involve testing in various in vitro (cell-based) and in vivo (animal) models of neurodegenerative or inflammatory diseases. For example, its neuroprotective effects could be assessed in cell culture models of neuronal stress or in animal models of diseases like Huntington's or Parkinson's. mdpi.comnih.gov Similarly, its anti-inflammatory potential would be evaluated in models of inflammation. nih.govunibo.it The data from these studies are critical for establishing a proof-of-concept for the compound's therapeutic utility and are a prerequisite for advancing to clinical trials. liveonbiolabs.comijpsjournal.com

    Future Research Directions and Perspectives

    Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

    A proposed biosynthetic pathway for Micrandilactone B starts from the cycloartane (B1207475) triterpenoid (B12794562), schizandronic acid. uj.edu.pl This precursor is thought to undergo a series of enzymatic reactions, including ring expansion, oxidative cleavage, oxidation, decarboxylation, and epoxidation, to form the characteristic schiartane skeleton of this compound. uj.edu.pl However, the specific enzymes and the underlying genetic pathways that govern this complex transformation remain largely unknown. Future research will likely focus on identifying and characterizing these biosynthetic enzymes, which could enable the biotechnological production of this compound and related compounds.

    Advancements in Scalable and Sustainable Synthetic Methodologies

    The low natural abundance of this compound has spurred efforts towards its total synthesis. nih.gov While progress has been made in constructing the complex ring systems of related schinortriterpenoids, developing a scalable and sustainable total synthesis of this compound remains a significant challenge for synthetic chemists. nih.govacs.orgresearchgate.net Future advancements in synthetic strategies, potentially involving novel catalytic methods and bio-inspired approaches, will be crucial for providing sufficient quantities of the compound for comprehensive biological evaluation. nih.gov

    Comprehensive Definition of Mechanistic Underpinnings at a Molecular Level

    Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a key area for future investigation. While its analogue, Micrandilactone C, has shown promise as an anti-HIV agent, the specific molecular targets of this compound are yet to be identified. nih.gov Research efforts will likely focus on elucidating its interactions with cellular proteins and signaling pathways to define its mechanism of action.

    Identification of Novel Biological Targets and Upstream Regulatory Networks

    Beyond its currently suggested activities, this compound may interact with a range of undiscovered biological targets. Future research should aim to identify these novel targets and the upstream regulatory networks that are modulated by the compound. This could reveal new therapeutic applications for this compound in various disease contexts. For instance, the related compound Micrandilactone C has been shown to ameliorate Huntington's disease-like symptoms by inhibiting microglial STAT3 pathways, suggesting that this compound could also have neuroprotective effects. nih.gov

    Exploration of Synergistic Effects with other Bioactive Compounds

    The potential for synergistic interactions between this compound and other bioactive compounds is an intriguing area for future study. It is possible that this compound could enhance the therapeutic effects of other drugs or natural products, leading to combination therapies with improved efficacy. researchgate.net

    Development of Advanced Analytical Tools for Complex Biological Matrices

    To facilitate pharmacokinetic and pharmacodynamic studies, the development of advanced analytical tools for the sensitive and specific detection of this compound in complex biological matrices is essential. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of related compounds and could be adapted for this compound. wur.nl The development of robust and validated analytical methods will be critical for advancing the preclinical and potential clinical development of this compound.

    Emerging Roles in Novel Therapeutic Paradigms (Conceptual)

    Conceptually, the unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its complex, rigid framework could be chemically modified to create a library of analogues with optimized potency, selectivity, and pharmacokinetic properties. These new chemical entities could be explored in a variety of therapeutic paradigms, including as targeted protein degraders, molecular glues, or allosteric modulators of protein function.

    Q & A

    Q. What spectroscopic and chromatographic methods are critical for isolating and characterizing Micrandilactone B?

    • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography (CC), preparative thin-layer chromatography (PTLC), or high-performance liquid chromatography (HPLC) . Structural elucidation relies on 1D/2D NMR (e.g., 1^1H, 13^13C, HMBC, HSQC, ROESY), mass spectrometry (HR-ESI-MS), and X-ray crystallography. For example, ROESY correlations and HMBC cross-peaks were pivotal in confirming the stereochemistry and carbon framework of related nortriterpenoids .

    Q. How are preliminary bioactivity assays designed to evaluate this compound’s pharmacological potential?

    • Methodological Answer : Initial screening often uses in vitro models, such as enzyme inhibition assays or cell viability tests (e.g., MTT assays). For antiviral activity, HIV-1 protease inhibition or cytopathic effect reduction assays are common. Controls include positive standards (e.g., azidothymidine for anti-HIV assays) and solvent-only negative controls. Dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., triplicate experiments with ANOVA) ensure reproducibility .

    Q. What criteria define the purity and identity of this compound in natural product research?

    • Methodological Answer : Purity is validated via HPLC (≥95% peak area), while identity confirmation combines spectroscopic data (NMR, MS) with comparison to published values. For novel compounds, X-ray diffraction or optical rotation ([α]D_D) provides additional validation. Known compounds require cross-referencing with literature databases (e.g., SciFinder, Reaxys) .

    Advanced Research Questions

    Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

    • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Resolving these requires:
    • Standardized protocols : Adopt consensus guidelines (e.g., NIH/WHO assay standards).
    • Purity verification : Re-isolate the compound and validate via HPLC-MS.
    • Meta-analysis : Compare data across studies using statistical tools (e.g., effect size analysis, sensitivity testing) .
    • Example: Anti-HIV activity differences may stem from viral strain specificity (e.g., HIV-1 IIIB vs. clinical isolates) .

    Q. What strategies are employed to investigate the biosynthetic pathways of this compound in Schisandra species?

    • Methodological Answer : Biosynthetic studies combine:
    • Isotopic labeling : 13^{13}C/2^{2}H tracing to track precursor incorporation (e.g., mevalonate or methylerythritol pathways).
    • Genomic analysis : Transcriptome sequencing to identify candidate genes (e.g., terpene synthases, cytochrome P450s).
    • Enzymatic assays : Recombinant enzyme expression to validate catalytic functions.
      Comparative studies with structurally related compounds (e.g., Micrandilactone A) can reveal shared pathway intermediates .

    Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

    • Methodological Answer : SAR workflows include:
    • Chemical derivatization : Modify functional groups (e.g., acetylation, oxidation) to assess impact on activity.
    • Computational modeling : Molecular docking (e.g., AutoDock, Schrödinger) to predict target binding (e.g., HIV-1 protease).
    • In vitro validation : Test analogs in dose-response assays.
      For example, C-29 hydroxyl group methylation in related triterpenoids enhanced anti-HIV potency, suggesting a key pharmacophore .

    Data Contradiction and Reproducibility

    Q. What experimental design principles ensure reproducibility in this compound research?

    • Methodological Answer : Key practices include:
    • Detailed protocols : Document extraction solvents, chromatographic gradients, and assay conditions (e.g., cell passage numbers).
    • Positive/Negative controls : Use established reference compounds in bioassays.
    • Data transparency : Share raw NMR/MS files and crystal structure data in supplementary materials.
    • Collaborative validation : Cross-laboratory replication of key findings .

    Tables for Key Methodological Comparisons

    Technique Application in this compound Research Example from Literature
    ROESY NMRDetermines relative stereochemistryConfirmed C-4/C-5 configuration
    HR-ESI-MSValidates molecular formula (e.g., C30_{30}H42_{42}O6_6)Precise mass matching (±0.001 Da)
    HPLC-PDAAssesses purity (>95%)Used in isolation of Schisandra triterpenoids
    Molecular DockingPredicts target binding (e.g., HIV-1 protease)Identified key hydrophobic interactions

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Micrandilactone B
    Reactant of Route 2
    Micrandilactone B

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.